propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate

Description

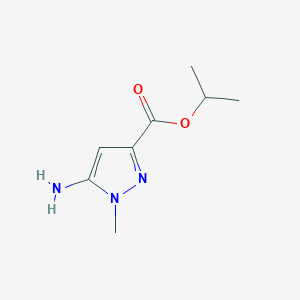

Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate is a pyrazole-based compound featuring a propan-2-yl ester group at position 3, an amino substituent at position 5, and a methyl group at position 1 of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied due to their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

92406-54-7 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-7(9)11(3)10-6/h4-5H,9H2,1-3H3 |

InChI Key |

JAVHVQDAHMZTOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=NN(C(=C1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate typically involves the reaction of 5-amino-1-methylpyrazole-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural uniqueness of propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate lies in its substituent arrangement. Key comparisons with analogous pyrazole carboxylates are summarized in Table 1.

Table 1: Substituent Comparison and Property Implications

- Ethyl esters (e.g., in compounds from ) balance lipophilicity and solubility for applications requiring moderate polarity.

- Amino vs. Hydroxy Groups: The 5-amino group in the target compound enhances hydrogen-bond donor capacity compared to hydroxy substituents (e.g., 3-hydroxy in ), favoring interactions with biological targets or polar solvents.

Computational and Electronic Structure Analysis

Computational tools like Multiwfn and density-functional methods enable detailed comparisons of electronic properties. For instance:

- Electrostatic Potential (ESP): The 5-amino group in the target compound likely creates a localized positive ESP region, enhancing electrophilic reactivity at the pyrazole ring. In contrast, hydroxy or cyano substituents (e.g., in ) introduce negative ESP regions, altering nucleophilic attack sites.

- Bond Order and Aromaticity : The methyl group at position 1 may slightly reduce pyrazole aromaticity compared to unsubstituted analogs, as observed in similar systems using topology analysis .

Biological Activity

Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, an amino group, and a carboxylate moiety, which are critical for its biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

The compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate access and modulating enzymatic activity.

- Receptor Interaction : The structural components allow for interactions with various receptors, influencing cellular signaling pathways and gene expression.

Anti-inflammatory Properties

Research indicates that this compound has shown potential as an anti-inflammatory agent . It may interact with enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory mediators.

Anticancer Activity

The compound has been explored for its anticancer properties . Studies have demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer) : Exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.

- DU 205 (prostate cancer) : Similar findings were observed, suggesting potential as a therapeutic agent against prostate cancer .

Case Studies and Research Findings

| Study | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxic potential |

| Wei et al. | A549 | 26 | Effective against lung cancer growth |

| Xia et al. | A549 | 49.85 | Induced apoptosis in cancer cells |

| Zheng et al. | A549 | 0.067 | Notable inhibition of lung cancer cell proliferation |

Structural Analogues

Similar compounds have been synthesized and tested, providing insights into structure-activity relationships (SAR). For instance, derivatives of pyrazole have shown varying degrees of efficacy against different cancer types, emphasizing the importance of functional group modifications on biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.